REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]([C:8]2[NH:9][CH2:10][CH2:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:12]1[CH2:11][CH2:10][N:9]=[C:8]1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH2:13] |f:2.3.4|
|
Name
|
title compound
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=CC1)C=1NCCN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred under a balloon of hydrogen for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was twice evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
twice evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen
|
Type
|
CUSTOM
|
Details
|
before being evacuated
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with 5%
|
Type
|
WASH
|
Details
|
The material eluting in triethylamine/methanol/dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCC1)C1=C(C(=CC=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |